molecular formula C15H13F2NO B261896 N-(2-ethylphenyl)-2,6-difluorobenzamide

N-(2-ethylphenyl)-2,6-difluorobenzamide

Cat. No.: B261896
M. Wt: 261.27 g/mol
InChI Key: PKZGELMZJGWDKJ-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2,6-difluorobenzamide is a benzamide derivative characterized by a 2,6-difluorinated benzoyl core linked via an amide bond to a 2-ethylphenyl group. While direct studies on this compound are absent in the provided literature, its structural analogs are extensively documented for diverse biological activities, including antifungal, antibacterial, insecticidal, and kinase-modulating properties . The 2,6-difluoro substitution on the benzamide scaffold is a common pharmacophore, enhancing molecular interactions with biological targets such as fungal enzymes, bacterial FtsZ proteins, and kinase domains .

Properties

Molecular Formula

C15H13F2NO

Molecular Weight

261.27 g/mol

IUPAC Name

N-(2-ethylphenyl)-2,6-difluorobenzamide

InChI

InChI=1S/C15H13F2NO/c1-2-10-6-3-4-9-13(10)18-15(19)14-11(16)7-5-8-12(14)17/h3-9H,2H2,1H3,(H,18,19)

InChI Key

PKZGELMZJGWDKJ-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C=CC=C2F)F

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, F): Enhance stability and hydrogen-bonding capacity, critical for target engagement .
  • Heterocyclic Substituents (e.g., thiazole, pyrimidine): Improve bioavailability and selectivity for enzymes or kinases .
  • Alkyl/Aryl Chains : Influence logP values and membrane permeability; the ethyl group in the target compound may balance hydrophobicity better than bulkier groups .

Antifungal and Antibacterial Activities

Derivatives with pyrimidinylthio or chlorophenyl groups (e.g., compounds 4c , 4i in and ) exhibit potent antifungal activity against Candida albicans and Aspergillus fumigatus, with MIC values ranging from 1–8 µg/mL . In contrast, Diflubenzuron () lacks direct antifungal action but acts as a larvicide by disrupting chitin synthesis . The target compound’s 2-ethylphenyl group may reduce antifungal potency compared to electron-deficient pyrimidine analogs but could improve mammalian cell compatibility.

Kinase and Angiogenesis Modulation

Thiazole-containing derivatives (e.g., compound 5 in ) activate c-Abl kinase at low micromolar concentrations (IC50 ~0.5–2 µM), critical for cancer therapy . Similarly, benzocycloheptathiazole analogs (e.g., compound 43 in ) inhibit angiogenesis in HUVEC cells (IC50 = 1.5 µM), with fluoro substituents enhancing selectivity .

Antimicrobial Resistance Reversal

2,6-Difluorobenzamides with hydrophobic side chains (e.g., branched alkyl groups) disrupt bacterial FtsZ polymerization, reversing methicillin resistance in Staphylococcus aureus (MRSA) at 4–16 µg/mL . The target compound’s ethyl group may similarly interact with FtsZ’s hydrophobic cleft, though empirical validation is required.

Physicochemical Data

Property This compound N-(prop-2-ynyl) Analog () N-(6-chlorobenzo[d]thiazol-2-yl) ()
Molecular Formula C15H13F2NO C10H7F2NO C14H7ClF2N2OS
Molecular Weight 261.27 g/mol 195.17 g/mol 324.73 g/mol
Melting Point Not reported Not reported Not reported
Key Interactions C-H···F, N-H···O (inferred) C-H···F, N-H···O π-π stacking (absent)

Notes:

  • Alkyne-containing analogs () enable modular derivatization but may suffer from stability issues .

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